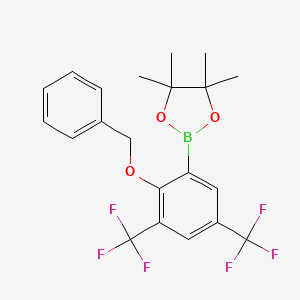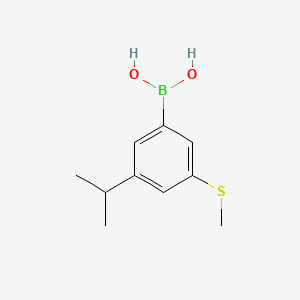
(3-Isopropyl-5-(methylthio)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isopropyl-5-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO2S. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing (3-Isopropyl-5-(methylthio)phenyl)boronic acid involves the hydroboration of alkenes or alkynes. This process typically uses borane (BH3) or its derivatives as the boron source. The reaction is usually carried out under mild conditions, making it a convenient method for synthesizing boronic acids .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroboration reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
(3-Isopropyl-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes or other boron-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and other boron-containing compounds.
Substitution: Various substituted boronic acids and esters.
Aplicaciones Científicas De Investigación
(3-Isopropyl-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (3-Isopropyl-5-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition and as a molecular probe in biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-(Methylthio)phenylboronic acid: Similar structure but lacks the isopropyl group.
4-Isopropylphenylboronic acid: Similar structure but lacks the methylthio group.
Uniqueness
(3-Isopropyl-5-(methylthio)phenyl)boronic acid is unique due to its combination of isopropyl and methylthio groups, which provide distinct steric and electronic properties. These features make it particularly useful in specific chemical reactions and applications where other boronic acids may not be as effective .
Propiedades
Fórmula molecular |
C10H15BO2S |
|---|---|
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
(3-methylsulfanyl-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7,12-13H,1-3H3 |
Clave InChI |
BAOMTDKARQKRDT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)SC)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)
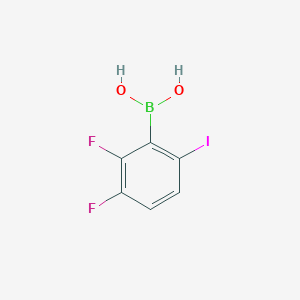
![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)



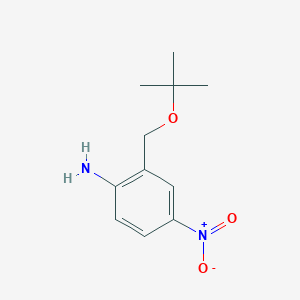
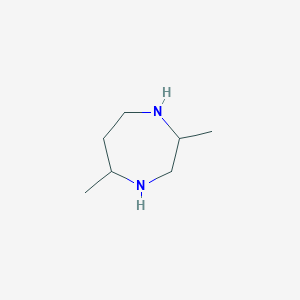
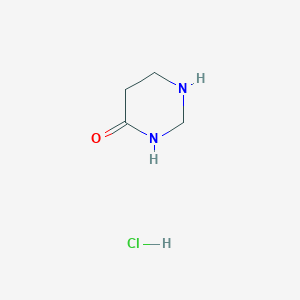
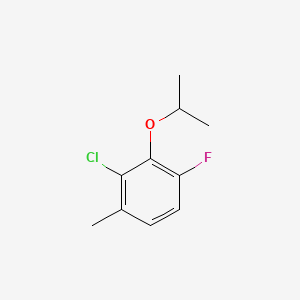
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
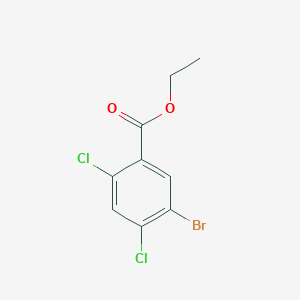
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
